1-(2-ヒドロキシ-5-((テトラヒドロ-2H-ピラン-2-イル)オキシ)フェニル)-2-(3-((テトラヒドロ-2H-ピラン-2-イル)オキシ)フェニル)エタノン

説明

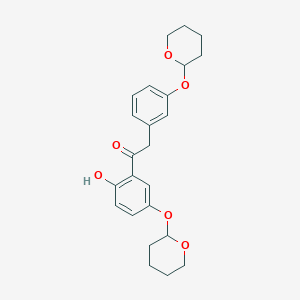

1-(2-hydroxy-5-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)-2-(3-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)ethanone is a useful research compound. Its molecular formula is C24H28O6 and its molecular weight is 412.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-(2-hydroxy-5-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)-2-(3-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-hydroxy-5-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)-2-(3-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

1H-インダゾールの合成

この化合物は、Rh(III)触媒によるC–H官能基化経路で使用されます。 この方法は、フェニルヒドラジンと1-アルキニルシクロブタノールをカップリングすることにより、さまざまな1H-インダゾールを形成します 。これらのインダゾールは、抗炎症作用、抗菌作用、抗癌作用などの薬理学的特性を持つため、重要です。

植物の化学防御

ジテルペノイドの制御されたヒドロキシル化は、私たちの化合物と同様の構造モチーフを共有しており、植物の化学防御機構を、自己毒性を引き起こすことなく可能にします 。これは、植物自体への悪影響を避ける一方で、植物の草食動物に対する抵抗力を高めるために、この化合物を合成できることを意味しています。

生物活性

1-(2-hydroxy-5-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)-2-(3-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)ethanone, also known by its CAS number 1352306-11-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological properties, and relevant case studies associated with this compound.

The molecular formula of the compound is , with a molecular weight of 412.48 g/mol. The predicted boiling point is approximately 593.7 °C, and the density is around 1.230 g/cm³. The pKa value is estimated to be 7.99, indicating its behavior in biological systems .

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of compounds containing tetrahydro-2H-pyran moieties. These compounds exhibit significant free radical scavenging abilities, which are crucial in mitigating oxidative stress-related diseases . The structure of 1-(2-hydroxy-5-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)-2-(3-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)ethanone suggests a potential for similar activity.

Anti-inflammatory Effects

Compounds with similar structural features have been investigated for their anti-inflammatory effects. The presence of hydroxyl groups in the structure may contribute to inhibition of pro-inflammatory cytokines, suggesting therapeutic potential in inflammatory diseases .

Case Studies and Research Findings

- Study on Antioxidant Capacity : A comparative study evaluated the antioxidant activity of several tetrahydro-pyran derivatives, finding that those with hydroxyl substitutions exhibited enhanced radical scavenging capabilities. This supports the hypothesis that 1-(2-hydroxy-5-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)-2-(3-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)ethanone could similarly act as an effective antioxidant .

- Antimicrobial Evaluation : A study on related phenolic compounds demonstrated significant antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. Although direct testing of this specific compound is needed, the structural similarities suggest it may exhibit comparable antimicrobial effects .

- Anti-inflammatory Mechanisms : Research into phenolic compounds has shown that they can modulate inflammatory pathways by inhibiting NF-kB activation. This mechanism could be relevant for evaluating the anti-inflammatory potential of 1-(2-hydroxy-5-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)-2-(3-((tetrahydro-2H-pyran-2-yloxy)phenyl)ethanone in future studies .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C24H28O6 |

| Molecular Weight | 412.48 g/mol |

| Boiling Point | ~593.7 °C |

| Density | ~1.230 g/cm³ |

| pKa | 7.99 |

| Biological Activity | Potential Effects |

|---|---|

| Antioxidant | Scavenging free radicals |

| Antimicrobial | Inhibition of bacterial growth |

| Anti-inflammatory | Modulation of cytokines |

特性

IUPAC Name |

1-[2-hydroxy-5-(oxan-2-yloxy)phenyl]-2-[3-(oxan-2-yloxy)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28O6/c25-21-11-10-19(30-24-9-2-4-13-28-24)16-20(21)22(26)15-17-6-5-7-18(14-17)29-23-8-1-3-12-27-23/h5-7,10-11,14,16,23-25H,1-4,8-9,12-13,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLDYHZMSPOICHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)OC2=CC(=C(C=C2)O)C(=O)CC3=CC(=CC=C3)OC4CCCCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。